molecular formula C21H28N4O6S2 B6518934 N-{4-[(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)sulfamoyl]phenyl}acetamide CAS No. 933218-30-5

N-{4-[(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)sulfamoyl]phenyl}acetamide

Cat. No.: B6518934
CAS No.: 933218-30-5
M. Wt: 496.6 g/mol
InChI Key: UXVMSHNGFIFZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an acetamide derivative featuring a phenylsulfamoyl core linked to an ethyl group substituted with a 4-(4-methoxyphenyl)piperazine-1-sulfonyl moiety. The structure combines sulfonamide and piperazine pharmacophores, which are common in bioactive molecules targeting neurological and inflammatory pathways. The 4-methoxyphenyl group on the piperazine ring may enhance receptor binding through electron-donating effects, while the ethylsulfamoyl linker could influence solubility and pharmacokinetics .

Properties

IUPAC Name

N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O6S2/c1-17(26)23-18-3-9-21(10-4-18)33(29,30)22-11-16-32(27,28)25-14-12-24(13-15-25)19-5-7-20(31-2)8-6-19/h3-10,22H,11-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVMSHNGFIFZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The environment in which the compound acts can influence its efficacy and stability. It’s worth noting that the compound’s effects have been studied in the context of methotrexate-induced intestinal mucositis in mice, suggesting that the compound’s efficacy may be influenced by factors such as the presence of other drugs and the specific disease state.

Biological Activity

N-{4-[(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)sulfamoyl]phenyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of human carbonic anhydrases (hCAs). This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C13H21N3O3SC_{13}H_{21}N_{3}O_{3}S with a molecular weight of 299.39 g/mol. Its structural representation is as follows:

  • IUPAC Name : this compound
  • CAS Number : 941869-73-4
PropertyValue
Molecular FormulaC₁₃H₂₁N₃O₃S
Molecular Weight299.39 g/mol
AppearancePowder
Storage TemperatureRoom Temperature

This compound acts primarily as an inhibitor of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. This inhibition can affect various physiological processes, including acid-base balance, respiration, and renal function.

Recent studies have shown that this compound selectively inhibits different isoforms of hCA. Notably, it demonstrates a greater affinity for hCA VII compared to hCA II, suggesting potential therapeutic applications in conditions where modulation of CA activity is beneficial, such as glaucoma and certain types of cancer .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to its structural components. The piperazine ring is crucial for binding interactions with the enzyme's active site. Modifications to the sulfonamide and acetamide groups can significantly impact the compound's inhibitory potency and selectivity.

Key Findings from SAR Studies:

  • Piperazine Derivatives : Variations in the piperazine moiety have been shown to influence the binding affinity to different CA isoforms.
  • Sulfonamide Group : The presence of the sulfonamide group enhances solubility and bioavailability, critical factors for therapeutic efficacy.
  • Acetamide Linker : The acetamide portion serves as a flexible linker that may allow for better accommodation within the active site of hCAs.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Inhibition Studies : A study demonstrated that this compound exhibits IC50 values in the low micromolar range against hCA II and VII, indicating potent inhibitory activity .
  • Selectivity Profile : Research indicated that this compound has a higher selectivity for hCA VII over hCA II, suggesting potential for targeted therapies in neurological conditions where hCA VII is implicated .
  • Therapeutic Implications : Given its mechanism of action, this compound may be explored further for therapeutic applications in treating conditions such as glaucoma, where reducing intraocular pressure via CA inhibition is beneficial.

Comparison with Similar Compounds

Analgesic and Anti-Hypernociceptive Acetamide Derivatives

Compounds with phenylacetamide-sulfonamide scaffolds and piperazine substitutions demonstrate notable pharmacological activities:

Compound Name (Reference) Piperazine Substituent Sulfamoyl Group Key Activity
Target Compound 4-Methoxyphenyl Ethylsulfamoyl linker Not yet reported (structural analog)
N-[4-(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide (35) 4-Methyl Direct piperazinyl Analgesic (comparable to paracetamol)
N-(4-(Diethylsulfamoyl)phenyl)acetamide (36) None Diethyl Anti-hypernociceptive (inflammatory pain)
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) Piperazine (unsubstituted) Direct piperazinyl Anti-hypernociceptive

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group in the target compound may improve binding affinity compared to 4-methyl or unsubstituted piperazines due to enhanced electron donation.

Piperazine-Benzoyl Derivatives

Compounds from (e.g., 9a–9g ) feature piperazine rings linked to benzoyl groups and acetamide/sulfonamide moieties. For example:

  • N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) : Includes a trifluoromethylbenzoyl group, which introduces electron-withdrawing effects and metabolic stability .

Comparison :

  • The target compound’s 4-methoxyphenyl group contrasts with the electron-withdrawing trifluoromethyl or chloro substituents in these analogs, suggesting divergent receptor interactions.

Thiazole-Piperazine-Acetamide Hybrids

highlights thiazole derivatives (e.g., 13–18 ) with piperazine-acetamide motifs. For instance:

  • 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) : Exhibits a thiazole ring and 4-methoxyphenylpiperazine, similar to the target compound .

Key Differences :

  • neurological targets).
  • Molecular weights (~422–438 g/mol for thiazoles vs. ~334 g/mol for the target compound) suggest differences in membrane permeability.

Sulfonamide Impurities and Metabolites

and describe sulfonamide impurities like N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide (5) , which form during drug synthesis .

Comparison :

Structural and Pharmacological Implications

Substituent Effects on Activity

  • 4-Methoxyphenyl vs. 4-Methyl/Chloro : The methoxy group’s electron-donating nature may enhance binding to serotonin or dopamine receptors compared to electron-withdrawing groups (e.g., trifluoromethyl in 9a) .
  • Ethylsulfamoyl Linker : This linker may reduce steric hindrance compared to bulkier substituents (e.g., benzoyl in 9a), improving target engagement.

Physicochemical Properties

  • Molecular Weight : The target compound (MW ~334) is smaller than thiazole derivatives (MW >400), suggesting better blood-brain barrier penetration.
  • Polarity : The sulfamoyl and piperazine groups enhance water solubility, while the methoxyphenyl group balances lipophilicity.

Preparation Methods

Side Reactions During Sulfonylation

Competing N-acetylation may occur if pH exceeds 10. To mitigate this, the reaction is monitored via TLC (mobile phase: chloroform/methanol 9:1), and the pH is rigorously maintained at 8–9 using 15% Na₂CO₃.

Low Yields in Acetylation Step

Impurities from incomplete sulfonamide formation reduce acetylation efficiency. Pre-acetylation purification via LiH-mediated coupling in DMF improves intermediate solubility, enhancing final yield to 82%.

Comparative Analysis of Synthetic Routes

A patent by US6992193B2 describes an alternative route using 4-methoxyphenylmagnesium bromide for piperazine functionalization. While this method reduces reaction time by 30%, it requires anhydrous conditions and specialized equipment, limiting scalability. In contrast, the aqueous-phase synthesis detailed in and offers better cost-effectiveness for industrial-scale production.

Q & A

Basic Research Questions

Q. What key structural features of N-{4-[(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)sulfamoyl]phenyl}acetamide influence its chemical reactivity and biological interactions?

  • Answer : The compound contains three critical motifs:

  • A sulfonamide group (electron-withdrawing, enhances stability and hydrogen-bonding potential).
  • A piperazine ring (confers conformational flexibility and basicity, enabling receptor interactions).
  • A 4-methoxyphenyl substituent (modulates lipophilicity and π-π stacking with aromatic residues in biological targets).
    These features dictate reactivity in nucleophilic substitution (e.g., sulfonamide formation) and influence binding to enzymes or receptors like serotonin or dopamine receptors .

Q. What spectroscopic and chromatographic methods are used to validate the purity and structure of this compound post-synthesis?

  • Answer : A multi-technique approach is essential:

Method Purpose Key Data
1H/13C NMR Confirm backbone structure and substituent positionsChemical shifts for sulfonamide protons (~7.5–8.5 ppm) and piperazine carbons (~45–55 ppm)
HPLC-MS Assess purity (>95%) and molecular ion integrityRetention time alignment with standards; [M+H]+ ion at m/z ~550
FT-IR Verify functional groups (e.g., S=O stretches at ~1150–1350 cm⁻¹)Peaks corresponding to sulfonyl and amide bonds

Advanced Research Questions

Q. How can synthetic yields be optimized for the critical sulfonylation step in this compound’s synthesis, given solvent-dependent contradictions in literature?

  • Answer : Conflicting solvent effects (e.g., DCM vs. THF) require systematic optimization:

  • Design of Experiments (DoE) : Vary solvents, bases (e.g., triethylamine vs. pyridine), and temperatures.
  • Key Findings : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride activation, while bulky bases reduce side reactions. Elevated temperatures (50–60°C) enhance reaction rates but may degrade sensitive intermediates .
  • Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and quantify yield via HPLC .

Q. What strategies resolve contradictory biological activity data in cell-based vs. enzyme inhibition assays for this compound?

  • Answer : Contradictions often arise from assay-specific variables:

  • Orthogonal Assays : Compare results from fluorescence polarization (enzyme) vs. cell viability (MTT) assays.
  • Purity Checks : Use preparative HPLC to eliminate impurities (>99% purity) that may nonspecifically inhibit cellular pathways .
  • Membrane Permeability : Assess via PAMPA (Parallel Artificial Membrane Permeability Assay) to determine if poor cellular activity stems from low bioavailability .

Q. How can computational modeling predict off-target interactions of this compound with non-canonical receptors?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to screen against GPCR databases (e.g., PDSP Ki Database). Prioritize targets with high-scoring poses for the piperazine and methoxyphenyl groups.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability to serotonin 5-HT1A vs. dopamine D2 receptors.
  • Validation : Cross-reference predictions with radioligand displacement assays (IC50 values) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values for kinase inhibition by this compound?

  • Answer : Variability may stem from:

  • Enzyme Source : Recombinant vs. native kinases (post-translational modifications affect binding).
  • ATP Concentration : Use standardized ATP levels (1 mM) in kinase assays to ensure comparability.
  • Negative Controls : Include staurosporine as a reference inhibitor to calibrate assay conditions .

Methodological Best Practices

Q. What in vitro assays are most suitable for evaluating this compound’s pharmacokinetic properties?

  • Answer : Prioritize:

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic half-life.
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms via fluorometric assays.
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.